isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
propan-2-yl 4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoate |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)22-15(19)6-4-5-14-16-12-9-11(18(20)21)7-8-13(12)17(14)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
XAMIBSOFXBQZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation of N1-Methyl-4-nitrobenzene-1,2-diamine with Dihydro-2H-pyran-2,6(3H)-dione
This method is the most widely reported industrial-scale approach.
Reaction Mechanism :
- Benzimidazole Ring Formation :
- N1-Methyl-4-nitrobenzene-1,2-diamine reacts with dihydro-2H-pyran-2,6(3H)-dione (a cyclic ketone ester) in isopropyl alcohol under acidic conditions.
- The diamine undergoes cyclocondensation with the ketone and ester functionalities of dihydro-2H-pyran-2,6(3H)-dione, forming the benzimidazole ring.
- The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration.
- Esterification :
Optimized Conditions :
- Solvent : Isopropyl alcohol (acts as both solvent and nucleophile for esterification).
- Catalyst : Sulfuric acid (0.5–1.0 equiv).
- Temperature : 80–95°C (reflux).
- Yield : 85–92%.
Critical Notes :
Nitration of a Pre-formed Benzimidazole Intermediate
An alternative route involves nitrating a pre-formed benzimidazole structure.
Steps :
- Benzimidazole Synthesis :
- Nitration :
Optimized Conditions :
- Nitrating Agent : 65% HNO3 in concentrated H2SO4 (1:3 v/v).
- Temperature : 0–5°C (prevents over-nitration).
- Yield : 70–78%.
Challenges :
- Nitration post-cyclization requires precise control to avoid byproducts (e.g., dinitro derivatives).
- The methyl group at position 1 marginally deactivates the ring, necessitating longer reaction times.
Comparative Analysis of Methods
Advanced Methodological Insights
Catalytic Enhancements
Microwave-Assisted Synthesis :
Enzymatic Esterification :
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include the corresponding amines, carboxylic acids, and substituted imidazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 305.33 g/mol
- CAS Number : 1374784-01-6
The compound features a benzimidazole core, which is known for its biological activity, making it a valuable scaffold in drug design.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives, including isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, exhibit significant anticancer properties.
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that related benzimidazole compounds can induce apoptosis through the activation of reactive oxygen species (ROS) and disruption of mitochondrial potential .
- Case Studies : In vitro studies have reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines such as HeLa and MCF-7. These findings suggest that modifications to the benzimidazole structure can enhance antitumor activity .
Antimicrobial Properties
Benzimidazole derivatives have also been explored for their antimicrobial effects. The introduction of nitro groups in the structure can enhance the compound’s ability to combat bacterial infections.
- Research Findings : Studies have indicated that certain benzimidazole derivatives display potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Pharmacological Potential
The pharmacological profile of this compound suggests its utility beyond anticancer and antimicrobial applications.
- Potential Uses :
- Anti-inflammatory : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.
- Antiviral Activity : Some studies suggest that benzimidazole derivatives may possess antiviral properties, targeting viral replication mechanisms .
Mechanism of Action
The mechanism of action of isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzimidazole-based esters with structural variations in substituents and ester groups. Below is a detailed comparison with three closely related analogs:
Ethyl 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (CAS: 3543-72-4)
- Molecular Formula : C₁₄H₁₇N₃O₄
- Molecular Weight : 291.30 g/mol
- Key Differences :
- Ester Group : Ethyl vs. isopropyl. The ethyl group reduces steric bulk compared to isopropyl.
- Physicochemical Properties : Higher lipophilicity (logP ≈ 3.279 for isopropyl vs. ~2.8–3.0 estimated for ethyl).
- Applications : Used as a pharmaceutical intermediate with 98% purity and large-scale production capacity (1 ton/month) .
Ethyl 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1, CAS not provided)
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 261.32 g/mol
- Key Differences: Substituent: Amino group (-NH₂) at the 5-position instead of nitro (-NO₂). Applications: Precursor to more complex derivatives, such as compound 3 (carboxylic acid derivative) via hydrolysis .
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)
- Molecular Formula : C₂₁H₂₅N₃O₃
- Molecular Weight : 367.45 g/mol
- Key Differences: Functional Groups: Carboxylic acid (-COOH) replaces the ester; a benzyl-hydroxyethylamino group is introduced at the 5-position. Solubility: Higher water solubility due to the carboxylic acid group, contrasting with the hydrophobic ester derivatives. Applications: Likely used in drug design for improved bioavailability via carboxylate salt formation .
Structural and Functional Analysis
Substituent Effects
- Nitro Group (-NO₂): Enhances electron-withdrawing effects, stabilizing the benzimidazole ring and influencing redox reactivity. This contrasts with amino-substituted analogs, which are more nucleophilic .
Biological Activity
Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, with the CAS number 1374784-01-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.
The molecular formula of this compound is , and it has a molecular weight of approximately 305.33 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.33 g/mol |
| CAS Number | 1374784-01-6 |
| Structure | Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing benzimidazole derivatives have shown significant antimicrobial properties. Research indicates that similar compounds can disrupt bacterial cell wall synthesis or inhibit vital enzymatic pathways.
- Anticancer Properties : Benzimidazole derivatives are also known for their anticancer effects, often acting as inhibitors of various kinases involved in cancer progression. The nitro group in this compound may enhance its reactivity towards cellular targets.
- Neuroprotective Effects : Some studies suggest that benzimidazole derivatives may exert neuroprotective effects through antioxidant mechanisms and by modulating neurotransmitter systems.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activities of related compounds:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .
- Anticancer Activity : In vitro assays showed that similar compounds significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .
Summary of Findings
The following table summarizes key findings from recent studies on related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
